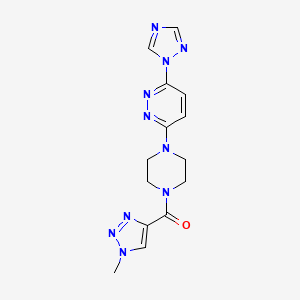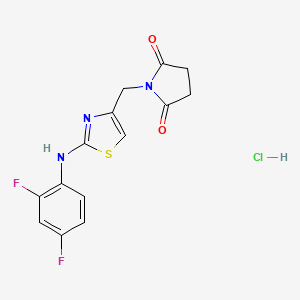
1-((2-((2,4-Difluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-((2-((2,4-Difluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The compound also contains a 2,4-difluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a thiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The thiazole ring has three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Some novel compounds, including those similar in structure to the specified compound, have been synthesized and screened for antimicrobial activities. Their potential as chemotherapeutic agents has been explored, with findings suggesting significant antimicrobial properties that could pave the way for new treatments against microbial infections (Jain, Nagda, & Talesara, 2006).
Anti-inflammatory and Analgesic Applications
Research into cyclic imides, which share a core structural motif with the specified compound, has demonstrated their potential in reversing amnesia and their effects on cognitive enhancement. These findings underscore the therapeutic possibilities of these compounds in treating neurodegenerative disorders and improving cognitive function (Butler et al., 1987).
Antiproliferative Activity
The synthesis of novel substituted pyridines and purines containing 2,4-thiazolidinedione, similar to the target compound, has been reported. These compounds have been evaluated for their hypoglycemic, hypolipidemic, and antiproliferative activities, demonstrating potential applications in diabetes management and cancer treatment (Kim et al., 2004).
Synthetic Chemistry Applications
The acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids highlights the compound's utility in synthetic chemistry, particularly in creating structurally diverse molecules with potential biological activities. This research points to the versatility of the compound in synthesizing novel therapeutic agents (Jones et al., 1990).
Safety and Hazards
While specific safety and hazard information for this compound is not available, it is generally recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, avoid prolonged or repeated exposure, remove contaminated clothing and wash before reuse, and wash thoroughly after handling .
Eigenschaften
IUPAC Name |
1-[[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O2S.ClH/c15-8-1-2-11(10(16)5-8)18-14-17-9(7-22-14)6-19-12(20)3-4-13(19)21;/h1-2,5,7H,3-4,6H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQQGGWVKGSXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CSC(=N2)NC3=C(C=C(C=C3)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

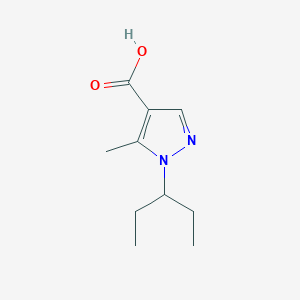
![(3-Oxabicyclo[4.1.0]heptan-7-yl)methanol](/img/structure/B2958960.png)
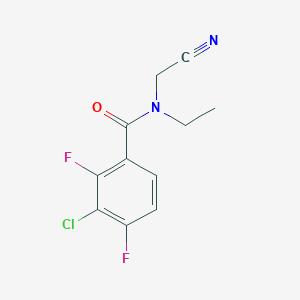
![2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2958964.png)
![4-phenyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2958967.png)
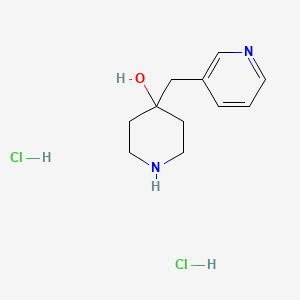
![2,6-difluoro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B2958971.png)
![(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2958974.png)


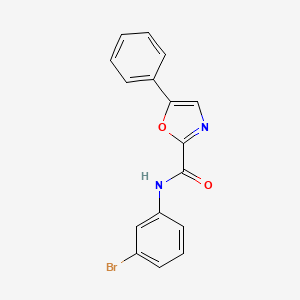
![3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2958979.png)
